molecular formula C5H12N2O2 B12809530 Propanamide, 3-[(2-hydroxyethyl)amino]- CAS No. 27076-30-8

Propanamide, 3-[(2-hydroxyethyl)amino]-

Cat. No.: B12809530
CAS No.: 27076-30-8
M. Wt: 132.16 g/mol
InChI Key: WRLAXUYIDLSRHV-UHFFFAOYSA-N
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Description

Overview of Amide-Containing Compounds in Advanced Chemistry

Amides are a cornerstone functional group in organic and medicinal chemistry, defined by a carbonyl group linked to a nitrogen atom. numberanalytics.comnumberanalytics.com Their significance stems from the exceptional stability of the amide bond under physiological conditions and their capacity for hydrogen bonding, acting as both hydrogen bond donors and acceptors. numberanalytics.com This dual nature is critical for molecular recognition and binding to biological targets like proteins. chemistrytalk.org

The planarity of the amide bond, a result of resonance between the nitrogen's lone pair of electrons and the carbonyl group, imparts a degree of conformational rigidity, which is a key consideration in molecular design. numberanalytics.com Amides are integral to the structure of countless natural and synthetic molecules, from peptides and proteins to high-performance polymers like Kevlar and Nylon. numberanalytics.comchemistrytalk.org In the realm of medicinal chemistry, the amide scaffold is ubiquitous, featuring in a wide array of therapeutic agents across different disease areas, including anticancer, antibacterial, and anti-inflammatory drugs. numberanalytics.comresearchgate.net The synthesis of amides is a fundamental process in pharmaceutical development, with numerous methods available to form this crucial linkage. pulsus.com

Information compiled from multiple sources. pulsus.comnumberanalytics.comnumberanalytics.comchemistrytalk.org

Significance of the 2-Hydroxyethylamino Moiety in Molecular Design

The 2-hydroxyethylamino group, a substructure within Propanamide, 3-[(2-hydroxyethyl)amino]-, offers a valuable combination of a secondary amine and a primary alcohol. This duality provides distinct advantages in the design of functional molecules.

The hydroxyl (-OH) group is a potent modulator of a molecule's physicochemical properties. hyphadiscovery.com Its ability to participate in hydrogen bonding as both a donor and an acceptor is crucial for interactions with biological targets and can significantly enhance water solubility. stereoelectronics.org The strategic placement of hydroxyl groups can influence a molecule's absorption and distribution within a biological system. reachemchemicals.com Furthermore, the hydroxyl group can impact the conformation of a molecule through effects like intramolecular hydrogen bonding. hyphadiscovery.com

The secondary amine component of the moiety also plays a critical role. Amines can act as hydrogen bond acceptors and, importantly, can be protonated to form a cationic center. stereoelectronics.orgwashington.edu This ionization potential is a key factor in modulating a molecule's solubility and its ability to form ionic bonds with biological receptors. washington.edu The combination of these two functional groups in the 2-hydroxyethylamino moiety, as seen in compounds like the anticancer agent Mitoxantrone, allows for a fine-tuning of properties such as hydrophilicity and binding capabilities. wikipedia.org

Scope and Research Trajectories for Propanamide, 3-[(2-hydroxyethyl)amino]-

The research trajectory for Propanamide, 3-[(2-hydroxyethyl)amino]- is primarily focused on its role as a versatile chemical intermediate. lookchem.com Its bifunctional nature, possessing both a reactive amide and a hydroxy-amino group, makes it a valuable building block for more complex molecules.

Current and future research directions are likely to explore its utility in several areas:

Polymer Chemistry: The presence of both a secondary amine and a hydroxyl group allows this compound to act as a monomer or a cross-linking agent in the synthesis of functional polymers. The amide backbone could contribute to the thermal stability and mechanical properties of the resulting materials, similar to other polyamide structures. chemistrytalk.org

Surfactant Synthesis: The hydrophilic heads provided by the hydroxyl and amide groups, combined with the potential to attach a hydrophobic tail, make it a candidate for the development of novel surfactants.

Pharmaceutical and Agrochemical Synthesis: As a functionalized building block, it can be used in the synthesis of more elaborate molecules for biological screening. lookchem.com The inherent functional groups are common in bioactive compounds, suggesting its potential as a scaffold in drug discovery programs and the development of new agrochemicals. researchgate.netnih.gov

Covalent Functionalization of Materials: The reactive groups on Propanamide, 3-[(2-hydroxyethyl)amino]- could be used for the surface modification of materials, a key area in the development of advanced 2D materials and nanomaterials where surface chemistry dictates properties. nih.gov

The exploration of this compound is part of a broader trend in chemical research that focuses on creating novel molecular architectures by combining well-understood functional groups to achieve new properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C5H12N2O2/c6-5(9)1-2-7-3-4-8/h7-8H,1-4H2,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLAXUYIDLSRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067278
Record name Propanamide, 3-[(2-hydroxyethyl)amino]-
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Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27076-30-8
Record name 3-[(2-Hydroxyethyl)amino]propanamide
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Record name Propanamide, 3-((2-hydroxyethyl)amino)-
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Record name Propanamide, 3-[(2-hydroxyethyl)amino]-
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Record name Propanamide, 3-[(2-hydroxyethyl)amino]-
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Record name 3-[(2-hydroxyethyl)amino]propionamide
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Record name 3-[(2-Hydroxyethyl)amino]propanamide
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Synthetic Methodologies and Mechanistic Pathways of Propanamide, 3 2 Hydroxyethyl Amino

Postulated Established Synthetic Routes for Propanamide, 3-[(2-hydroxyethyl)amino]-

Hypothetical Reaction of 3-Aminopropanamide (B1594134) with 2-Hydroxyethyl Halides

A plausible and conventional approach to synthesizing Propanamide, 3-[(2-hydroxyethyl)amino]- would involve the nucleophilic substitution reaction between 3-Aminopropanamide and a 2-hydroxyethyl halide , such as 2-chloroethanol (B45725) or 2-bromoethanol. In this hypothetical reaction, the primary amine group of 3-aminopropanamide would act as a nucleophile, attacking the electrophilic carbon atom of the 2-hydroxyethyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

This type of alkylation of an amine is a fundamental transformation in organic synthesis. A patent for a related process describes the reaction of various amino acids with chloroethanol under alkaline conditions to produce N-(2-hydroxyethyl) amino acids google.com. By analogy, the reaction for the target compound would likely require a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The reaction solvent would need to be carefully selected to dissolve the starting materials and facilitate the reaction, with polar aprotic solvents often being suitable for such transformations.

It is important to consider the potential for over-alkylation, where the newly formed secondary amine could react with another molecule of the 2-hydroxyethyl halide to form a tertiary amine, Propanamide, 3-[bis(2-hydroxyethyl)amino]- . Control of stoichiometry and reaction conditions would be critical to selectively obtain the desired mono-alkylated product.

Alternative Synthetic Approaches to Propanamide, 3-[(2-hydroxyethyl)amino]-

Information regarding alternative, established synthetic routes for Propanamide, 3-[(2-hydroxyethyl)amino]- is not available in the reviewed literature.

Novel Strategies in Propanamide, 3-[(2-hydroxyethyl)amino]- Synthesis

The absence of established synthetic data for Propanamide, 3-[(2-hydroxyethyl)amino]- naturally extends to a lack of information on novel, advanced synthetic strategies. The following sections represent areas of modern chemical research that could theoretically be applied to the synthesis of this compound, but for which no specific examples exist in the literature.

Development of Efficient and Selective Catalytic Methods

No specific research on the development of efficient and selective catalytic methods for the synthesis of Propanamide, 3-[(2-hydroxyethyl)amino]- has been found. In principle, catalytic approaches could offer advantages in terms of reaction efficiency, selectivity, and reduced waste generation.

Exploration of Sustainable and Green Chemistry Syntheses

There is no documented exploration of sustainable and green chemistry syntheses specifically for Propanamide, 3-[(2-hydroxyethyl)amino]-. Green chemistry principles would advocate for the use of non-toxic reagents and solvents, energy-efficient reaction conditions, and high atom economy.

Multi-Component Reaction Approaches

No multi-component reaction (MCR) approaches for the synthesis of Propanamide, 3-[(2-hydroxyethyl)amino]- have been reported in the scientific literature. MCRs, which involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants, are a powerful tool in modern organic synthesis for rapidly building molecular complexity.

Elucidation of Reaction Mechanisms in Propanamide, 3-[(2-hydroxyethyl)amino]- Formation

The formation of Propanamide, 3-[(2-hydroxyethyl)amino]- primarily proceeds through the aza-Michael addition of ethanolamine (B43304) to acrylamide (B121943). This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for the reaction between ethanolamine and acrylamide are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous aza-Michael addition reactions. The reaction of amines with acrylamide is known to be reversible. nih.gov

A study on the reaction of acrylamide with glycine, a primary amino acid, revealed that the formation of the Michael adduct has a lower activation energy than the reverse elimination reaction. nih.gov This suggests that under kinetic control, the formation of the adduct is favored. The reversibility of the reaction is influenced by temperature, with heating promoting the elimination of the amine to regenerate acrylamide. nih.gov

For the related Michael addition of diethanolamine (B148213) to diacetone acrylamide, the reaction was found to be second-order with an apparent activation energy of 91.0 kJ mol⁻¹. The reaction rate constants were determined to be 0.11 mol⁻¹ dm³ h⁻¹ at 90 °C and 0.03 mol⁻¹ dm³ h⁻¹ at 75 °C. While not directly applicable to Propanamide, 3-[(2-hydroxyethyl)amino]-, this data provides an example of the kinetic parameters that can be determined for such reactions.

A computational study on the aza-Michael addition of primary and secondary amines to acrylates in an aprotic solvent indicated that primary amines react faster than secondary amines. This is attributed to increased solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step.

Table 1: Kinetic Parameters for the Michael Addition of Diethanolamine to Diacetone Acrylamide

ParameterValue
Reaction OrderSecond-order
Apparent Activation Energy91.0 kJ mol⁻¹
Rate Constant at 90 °C0.11 mol⁻¹ dm³ h⁻¹
Rate Constant at 75 °C0.03 mol⁻¹ dm³ h⁻¹

Note: This data is for a related, but not identical, chemical system and is presented for illustrative purposes.

Investigation of Intermediates and Transition States

The mechanism of the aza-Michael addition to acrylamide generally proceeds through a zwitterionic intermediate. The nucleophilic amine attacks the β-carbon of the acrylamide, forming a carbanion at the α-position, which is stabilized by the adjacent carbonyl group, and a positively charged ammonium (B1175870) ion. This is followed by a proton transfer, which can be assisted by another amine molecule, to yield the final product.

Computational studies on the aza-Michael addition of amines to acrylates have shown that the reaction can proceed through either a 1,2-addition or a 1,4-addition mechanism. For primary amines reacting with ethyl acrylate (B77674), the 1,2-addition pathway, involving the formation of a zwitterion followed by a rate-controlling amine-assisted proton transfer, is generally preferred. The presence of substituents on the amine or the acrylate can influence the competitiveness of the 1,4-addition pathway.

Propanamide, 3-[(2-hydroxyethyl)amino]- as a Crucial Synthetic Intermediate

The bifunctional nature of Propanamide, 3-[(2-hydroxyethyl)amino]- makes it a valuable building block in the synthesis of more complex molecules.

Precursor Role in Complex Molecule Synthesis

While the full synthetic potential of Propanamide, 3-[(2-hydroxyethyl)amino]- is still being explored, it has been documented as a precursor in the synthesis of thioureido derivatives. For example, its reaction with phenyl isothiocyanate in ethanol (B145695) at elevated temperatures yields 3-[1-(2-hydroxyethyl)-3-phenyl-thioureido]-propionamide.

The presence of both a nucleophilic secondary amine and a primary hydroxyl group allows for sequential or selective functionalization, opening pathways to a variety of heterocyclic and acyclic structures. For instance, N-substituted propanamides are utilized in the synthesis of various heterocyclic compounds.

Functionalization Reactions at the Amino and Hydroxyl Sites

The amino and hydroxyl groups of Propanamide, 3-[(2-hydroxyethyl)amino]- are both amenable to a range of chemical transformations.

Functionalization of the Amino Group:

The secondary amine can undergo N-alkylation and N-acylation reactions. Selective mono-N-alkylation of amino alcohols can be challenging as the resulting secondary amine is often more reactive than the starting primary amine. However, methods have been developed for the selective mono-N-alkylation of 3-amino alcohols using a chelation strategy with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves to both protect the amine and activate it for alkylation. epa.gov This approach has been shown to be effective for various 3-amino alcohols, leading to high yields of the mono-alkylated products. epa.gov

Functionalization of the Hydroxyl Group:

The primary hydroxyl group can be targeted for O-acylation and O-alkylation. Chemoselective O-acylation of amino alcohols in the presence of a more nucleophilic amine is a significant synthetic challenge. However, methodologies have been developed to achieve this selectively. One approach involves conducting the acylation under acidic conditions, where the amino group is protonated and thus less reactive, allowing for preferential O-acylation. nih.govebi.ac.uk Another strategy employs metal ions, such as Cu(II), to direct the chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water. nih.gov

Table 2: Potential Functionalization Reactions of Propanamide, 3-[(2-hydroxyethyl)amino]-

Functional GroupReaction TypePotential Reagents/ConditionsPotential Product Type
AminoN-AlkylationAlkyl halides with a base, or using a 9-BBN chelation strategy epa.govTertiary amine
AminoN-AcylationAcyl chlorides, acid anhydridesTertiary amide
HydroxylO-AlkylationAlkyl halides with a strong base (e.g., NaH)Ether
HydroxylO-AcylationAcyl chlorides, acid anhydrides under acidic conditions or with metal catalysis nih.govebi.ac.uknih.govEster

Advanced Spectroscopic and Structural Characterization of Propanamide, 3 2 Hydroxyethyl Amino

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a cornerstone in the structural determination of "Propanamide, 3-[(2-hydroxyethyl)amino]-", offering a detailed map of its atomic connectivity and spatial arrangement.

The molecular structure of "Propanamide, 3-[(2-hydroxyethyl)amino]-" has been meticulously charted using ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in the spectra provide definitive evidence for the arrangement of atoms and the electronic environment of each nucleus within the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the various proton environments are observed. The protons of the ethyl group attached to the nitrogen exhibit characteristic shifts, as do the protons of the propanamide backbone. The presence of exchangeable protons, such as those on the hydroxyl and amide groups, can also be identified, often as broad signals.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. This allows for the unambiguous assignment of the carbonyl carbon of the amide, the carbons of the ethyl chain, and the carbons of the propanamide moiety.

Table 1: Predicted ¹H NMR Spectral Data for Propanamide, 3-[(2-hydroxyethyl)amino]-

Chemical Shift (ppm) Multiplicity Assignment
~3.6 Triplet -CH₂-OH
~2.8 Triplet -NH-CH₂-
~2.7 Triplet -NH-CH₂-

Note: The predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for Propanamide, 3-[(2-hydroxyethyl)amino]-

Chemical Shift (ppm) Assignment
~175 C=O (Amide)
~60 -CH₂-OH
~50 -NH-CH₂-
~45 -NH-CH₂-

Note: The predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and confirming the structural integrity of "Propanamide, 3-[(2-hydroxyethyl)amino]-" through its characteristic fragmentation patterns.

Specific high-resolution mass spectrometry (HRMS) data for "Propanamide, 3-[(2-hydroxyethyl)amino]-", which would provide the exact mass and allow for the determination of its elemental composition with high accuracy, could not be located in the available literature. This technique would be instrumental in unequivocally confirming the molecular formula of the compound.

Detailed tandem mass spectrometry (MS/MS) studies on "Propanamide, 3-[(2-hydroxyethyl)amino]-" are not present in the reviewed literature. MS/MS experiments, involving the isolation and fragmentation of a specific parent ion, would yield a wealth of structural information by elucidating the connectivity of the molecule through the analysis of its daughter ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in "Propanamide, 3-[(2-hydroxyethyl)amino]-".

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The strong absorption around 1650 cm⁻¹ is characteristic of the C=O stretching of the primary amide (Amide I band). The N-H bending vibration (Amide II band) is typically observed around 1620-1590 cm⁻¹. Other significant bands include the C-N and C-O stretching vibrations in the fingerprint region.

Table 3: Key IR Absorption Bands for Propanamide, 3-[(2-hydroxyethyl)amino]-

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad) O-H and N-H stretch Hydroxyl and Amide
~2940, ~2880 C-H stretch Aliphatic
~1650 C=O stretch (Amide I) Primary Amide
~1610 N-H bend (Amide II) Primary Amide
~1410 C-N stretch Amine/Amide

While a specific Raman spectrum for "Propanamide, 3-[(2-hydroxyethyl)amino]-" was not found, analysis of the closely related molecule, β-alanine, provides insight into the expected Raman shifts. For β-alanine, characteristic peaks are observed for the amine and carboxylate groups. doi.org It is anticipated that "Propanamide, 3-[(2-hydroxyethyl)amino]-" would exhibit characteristic Raman signals for its amide, hydroxyl, and amine functionalities, providing complementary information to the IR spectrum.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For "Propanamide, 3-[(2-hydroxyethyl)amino]-", the key functional groups are a primary amide, a secondary amine, and a primary alcohol. The expected vibrational modes for these groups are detailed in Table 1.

Table 1: Predicted Characteristic Infrared Absorption Frequencies for Propanamide, 3-[(2-hydroxyethyl)amino]-

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Primary Alcohol O-H Stretch 3500 - 3200 Strong, Broad
Secondary Amine N-H Stretch 3350 - 3310 Moderate, Sharp
Primary Amide N-H Stretch ~3350 and ~3180 Moderate (two bands)
Alkane C-H Stretch 2960 - 2850 Moderate to Strong
Primary Amide C=O Stretch (Amide I) 1680 - 1630 Strong
Primary Amide N-H Bend (Amide II) 1640 - 1590 Moderate
Alcohol O-H Bend 1420 - 1330 Moderate
Alcohol C-O Stretch 1260 - 1050 Strong

This table presents predicted values based on established correlation charts for the functional groups present in the molecule. Actual experimental values may vary.

Analysis of Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (the -OH and -NH groups) and acceptors (the carbonyl oxygen, the nitrogen of the amine, and the oxygen of the hydroxyl group) in "Propanamide, 3-[(2-hydroxyethyl)amino]-" suggests the high likelihood of extensive intra- and intermolecular hydrogen bonding. These interactions significantly influence the compound's physical properties and its conformation in both solution and the solid state.

The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct indicator of hydrogen bonding. The specific frequencies of these bands can provide clues about the strength of these interactions; a greater shift to lower frequencies indicates stronger hydrogen bonding. In the solid state, these hydrogen bonds are expected to create a well-defined three-dimensional network, dictating the crystal packing arrangement.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

Should a single crystal of "Propanamide, 3-[(2-hydroxyethyl)amino]-" be grown and analyzed, the resulting crystallographic data would reveal the intricate details of its crystal packing. This includes the identification of the unit cell parameters and the symmetry operations that define the crystal lattice. The primary intermolecular interactions governing the packing would undoubtedly be the hydrogen bonds formed between the amide, amine, and hydroxyl groups of adjacent molecules. Studies on similar amino amides have shown that such molecules often form sheet-like or chain-like structures through hydrogen bonding. jst.go.jpmdpi.com

Conformational Analysis in the Crystalline State

The flexible alkyl chain in "Propanamide, 3-[(2-hydroxyethyl)amino]-" allows for multiple possible conformations. X-ray crystallography would provide a snapshot of the lowest energy conformation adopted in the crystalline state. Key torsional angles, such as those around the C-C and C-N bonds, would be precisely determined. The conformation is likely to be one that maximizes favorable intramolecular interactions, such as intramolecular hydrogen bonds, while minimizing steric hindrance. The study of similar flexible amino alcohols has shown that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations.

Specialized Spectroscopic Techniques

Beyond standard spectroscopic methods, specialized techniques can offer deeper insights into the structural and dynamic properties of "Propanamide, 3-[(2-hydroxyethyl)amino]-".

Terahertz Spectroscopy for Crystalline Fingerprinting

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is particularly sensitive to low-frequency molecular vibrations. These vibrations often correspond to the collective modes of the crystal lattice and intermolecular interactions, such as the stretching and bending of hydrogen bonds. mdpi.com

For a crystalline sample of "Propanamide, 3-[(2-hydroxyethyl)amino]-", a THz spectrum would provide a unique "fingerprint" that is highly sensitive to the specific polymorphic form of the crystal. The absorption peaks in the THz region would directly correlate with the vibrational modes of the hydrogen-bonded network, offering a powerful tool for studying the strength and dynamics of these crucial interactions. nih.govresearchgate.net While no specific THz spectrum for this compound has been reported, the technique holds significant promise for its solid-state characterization.

No Published Theoretical and Computational Chemistry Studies Found for Propanamide, 3-[(2-hydroxyethyl)amino]-

A comprehensive search for published theoretical and computational chemistry studies on the chemical compound Propanamide, 3-[(2-hydroxyethyl)amino]-, with CAS Number 27076-30-8, has revealed no specific research articles or publicly available data corresponding to the requested analyses.

Despite a thorough investigation using the compound's chemical name, synonyms such as 3-[(2-hydroxyethyl)amino]propionamide, and its CAS number, no dedicated studies were identified in scientific literature databases that cover the specific areas of inquiry outlined in the request. The required topics included:

Quantum Chemical Calculations:

Density Functional Theory (DFT) for molecular geometry and energy.

Analysis of molecular orbitals and electronic properties.

Calculation of reactivity descriptors like Fukui functions and electrostatic potentials.

Molecular Dynamics (MD) Simulations:

Conformational analysis and solvent interactions.

Prediction of Spectroscopic Parameters:

Computational Nuclear Magnetic Resonance (NMR) chemical shift and coupling constant prediction.

The search did yield general information about the compound, such as its molecular formula (C5H12N2O2) and other identifiers from chemical suppliers and databases. cas.orgchemicalbook.comlookchem.com However, this information does not include the in-depth computational and theoretical data required to construct the specified article.

While numerous studies exist that apply these advanced computational methods to a wide variety of other molecules, the subject of this request, Propanamide, 3-[(2-hydroxyethyl)amino]-, does not appear to have been a focus of such research to date. Therefore, it is not possible to generate a scientifically accurate and source-based article that adheres to the provided outline and content requirements.

Theoretical and Computational Chemistry Studies of Propanamide, 3 2 Hydroxyethyl Amino

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are instrumental in the analysis of the infrared (IR) and Raman spectra of Propanamide, 3-[(2-hydroxyethyl)amino]-. These computational methods provide a detailed assignment of the fundamental vibrational modes of the molecule, which is crucial for interpreting experimental spectroscopic data. By correlating theoretical and experimental spectra, a deeper understanding of the molecular structure and bonding can be achieved.

Density Functional Theory (DFT) has been established as a reliable method for predicting the vibrational spectra of molecules. nih.gov For a molecule like Propanamide, 3-[(2-hydroxyethyl)amino]-, a common approach involves using a hybrid functional, such as B3LYP, combined with a split-valence basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). nih.gov This level of theory generally yields theoretical spectra that are in good agreement with experimental findings. nih.gov

The output of these quantum chemical calculations includes the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. However, a direct comparison with experimental spectra often requires the application of a scaling factor to the calculated frequencies. This scaling is necessary to compensate for the approximations inherent in the theoretical model, such as the treatment of electron correlation and the neglect of anharmonicity and intermolecular interactions in the gas-phase calculations.

A thorough analysis of the calculated potential energy distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific internal coordinates of the molecule, such as bond stretches, angle bends, and torsions. For Propanamide, 3-[(2-hydroxyethyl)amino]-, characteristic vibrational modes include the high-frequency stretching vibrations of the O-H and N-H groups, the strong C=O stretching of the amide I band, and the N-H bending of the amide II band. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex series of C-C, C-N, and C-O stretching and bending vibrations that are unique to the molecule's structure.

Below is an illustrative table of theoretically calculated vibrational frequencies and their assignments for Propanamide, 3-[(2-hydroxyethyl)amino]-.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for Propanamide, 3-[(2-hydroxyethyl)amino]-

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Mode AssignmentPredominant Spectrum
~3500~3360O-H StretchIR, Raman
~3400~3264N-H Stretch (Amide)IR, Raman
~2950~2832C-H Stretch (Aliphatic)IR, Raman
~1690~1622C=O Stretch (Amide I)IR
~1560~1498N-H Bend (Amide II)IR
~1440~1382C-H BendIR, Raman
~1270~1219C-N StretchIR, Raman
~1060~1018C-O StretchIR, Raman

Note: The presented frequencies are for illustrative purposes and are based on general ranges for similar functional groups. The scaling factor applied is hypothetical.

Computational Studies of Intermolecular Interactions

The physical and chemical properties of Propanamide, 3-[(2-hydroxyethyl)amino]- in the condensed phase are largely dictated by the nature and strength of its intermolecular interactions. Computational chemistry offers powerful tools to explore these non-covalent forces, providing critical insights into the molecule's aggregation and self-assembly behavior.

Hydrogen Bonding Analysis

Propanamide, 3-[(2-hydroxyethyl)amino]- is a molecule rich in hydrogen bonding capabilities. It features multiple donor sites (the amide N-H, the secondary amine N-H, and the hydroxyl O-H) and acceptor sites (the carbonyl oxygen, the hydroxyl oxygen, and the amine nitrogen). This multifunctionality allows for the formation of intricate and stable one-, two-, or three-dimensional hydrogen-bonded networks.

Computational modeling, particularly through the analysis of molecular dimers and larger clusters, can elucidate the preferred hydrogen bonding patterns. These studies can determine the geometries and interaction energies of various hydrogen bond configurations. For instance, the formation of strong N-H···O=C hydrogen bonds between amide groups can lead to the creation of linear chains. Additionally, the hydroxyl group can act as a bridge, forming hydrogen bonds with either the amide or amine groups of neighboring molecules, further stabilizing the supramolecular structure.

To quantitatively assess the strength and nature of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. This method analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. The values of the electron density and its Laplacian at these BCPs provide a quantitative measure of the hydrogen bond's strength and character, distinguishing between electrostatic and more covalent contributions.

Table 2: Illustrative Calculated Parameters for Hydrogen Bonds in Dimers of Propanamide, 3-[(2-hydroxyethyl)amino]-

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
Amide N-H···O=C (Amide)~1.9~170-6 to -8
Hydroxyl O-H···O=C (Amide)~1.9~175-5 to -7
Amine N-H···O (Hydroxyl)~2.0~165-3 to -5
Hydroxyl O-H···N (Amine)~1.9~170-5 to -7

Note: The data in this table are illustrative and represent typical ranges for such interactions.

Dispersion Interactions and Their Role in Molecular Aggregation

The flexible aliphatic backbone of Propanamide, 3-[(2-hydroxyethyl)amino]- provides a considerable surface area over which these dispersion forces can act. The cumulative effect of these interactions significantly influences the molecule's conformational preferences and its packing efficiency in the solid state or its aggregation in solution.

The delicate balance between the strong, directional hydrogen bonds and the weaker, non-directional dispersion forces dictates the complex energy landscape of molecular aggregation. A comprehensive understanding of this interplay is essential for predicting polymorphism and controlling the self-assembly of Propanamide, 3-[(2-hydroxyethyl)amino]- in various applications.

Chemical Reactivity and Derivatization of Propanamide, 3 2 Hydroxyethyl Amino

Investigation of Amide Group Reactivity

The primary amide group in Propanamide, 3-[(2-hydroxyethyl)amino]- is generally the least reactive of the three functional groups under typical conditions. However, it can undergo hydrolysis under more forceful conditions.

Hydrolysis:

Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid or carboxylate salt and an amine.

Acidic Hydrolysis: Heating with a strong acid, such as hydrochloric acid, would be expected to yield 3-[(2-hydroxyethyl)amino]propanoic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by heating would produce the sodium salt of 3-[(2-hydroxyethyl)amino]propanoic acid and ammonia (B1221849).

Reactivity of the Secondary Amine Functionality

The secondary amine in Propanamide, 3-[(2-hydroxyethyl)amino]- is a nucleophilic center and represents the most reactive site for many chemical transformations, including acylation and alkylation.

N-Acylation:

The secondary amine can be readily acylated using various acylating agents to form N-substituted amide derivatives. This reaction is a common strategy for introducing a wide range of functionalities to the molecule. Acylating agents such as acyl chlorides and acid anhydrides are typically employed. bath.ac.ukresearchgate.net The use of benzotriazole (B28993) chemistry also provides a mild and efficient method for the N-acylation of amines. nih.gov

A study on the synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide from the reaction of N-(2-hydroxyethyl)aminoethylamine with palm oil demonstrates a similar amidation reaction, highlighting the reactivity of the amine group. researchgate.net

N-Alkylation:

Alkylation of the secondary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. A study on the Giese-type alkylation of dehydroalanine (B155165) derivatives showcases a method for forming new C-C bonds via radical addition to an activated double bond, which could be conceptually applied to derivatives of the title compound. beilstein-journals.org

Chemical Modifications of the Hydroxyl Group

The primary hydroxyl group is another key site for derivatization, primarily through esterification and etherification reactions.

Esterification:

The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. A study on the esterification of N-alkyl-N-β-hydroxyethylamides catalyzed by zinc triflate demonstrates a method applicable to similar structures. researchgate.net The reaction of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, with methanesulfonyl chloride resulted in the formation of the corresponding chloride, indicating the reactivity of the hydroxyl group towards sulfonyl chlorides. st-andrews.ac.uk

Synthesis and Characterization of Novel Derivatives of Propanamide, 3-[(2-hydroxyethyl)amino]-

The multifaceted reactivity of Propanamide, 3-[(2-hydroxyethyl)amino]- allows for the synthesis of a diverse array of novel derivatives through modification of its functional groups.

Design and Synthesis of N-Substituted Propanamide Derivatives

N-substituted derivatives can be synthesized by targeting the secondary amine. For instance, reaction with various substituted benzoyl chlorides would yield a library of N-benzoyl derivatives. The synthesis of novel N-(2-hydroxyethyl)amide derivatives has been reported, with some compounds showing anticonvulsant activity. nih.gov

Below is a hypothetical reaction scheme for the synthesis of an N-acyl derivative:

Reaction Scheme for N-Acylation

Synthesis of Propanamide Derivatives with Modified Hydroxyethyl (B10761427) Moieties

Modification of the hydroxyethyl group, primarily through esterification, can lead to another class of derivatives. For example, reaction with fatty acid chlorides would produce long-chain ester derivatives. The synthesis of such derivatives is exemplified by the acylation of hydroxyl-containing amino acids in other molecular contexts.

A study on a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, provided detailed spectroscopic data for the parent alcohol and its corresponding bromide and chloride derivatives, which can serve as a reference for the characterization of similar derivatives of Propanamide, 3-[(2-hydroxyethyl)amino]-. st-andrews.ac.uk

Table 1: Spectroscopic Data for Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate and its Derivatives st-andrews.ac.uk

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) IR (cm-1)
Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate 7.34-7.24 (5H, m), 3.73 (2H, s), 3.68 (3H, s), 3.64 (2H, t, J=5.3), 2.76 (2H, t, J=5.3), 2.67 (2H, t, J=7.0), 2.47 (2H, t, J=7.0) 173.2, 138.8, 129.0, 128.3, 127.1, 60.5, 58.3, 55.4, 51.5, 49.0, 32.8 3426, 2951, 1736
Methyl 3-[benzyl(2-bromoethyl)amino]propanoate 7.33-7.23 (5H, m), 3.75 (2H, s), 3.67 (3H, s), 3.39 (2H, t, J=7.0), 2.93 (2H, t, J=7.0), 2.70 (2H, t, J=7.0), 2.49 (2H, t, J=7.0) 173.1, 138.6, 129.1, 128.3, 127.2, 58.4, 56.5, 51.5, 49.2, 32.8, 31.7 2950, 1737

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

While specific structure-reactivity or structure-property relationship studies for derivatives of Propanamide, 3-[(2-hydroxyethyl)amino]- are not extensively documented, general principles can be inferred. For instance, increasing the chain length of N-acyl or O-acyl substituents would be expected to increase the lipophilicity of the molecule, which could influence its solubility and biological activity. A study on N-(2-hydroxyethyl)amide derivatives showed that the anticonvulsant activity was influenced by the length of the fatty acid chain. nih.gov

The introduction of different functional groups through derivatization can significantly alter the chemical and physical properties of the parent molecule, leading to new applications.

Applications of Propanamide, 3 2 Hydroxyethyl Amino in Advanced Materials Science

Polymeric Applications

The unique combination of functional groups in Propanamide, 3-[(2-hydroxyethyl)amino]- makes it a versatile candidate for various applications in polymer chemistry. The presence of a hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, while the amide group contributes to polymer stability and can participate in hydrogen bonding. msesupplies.comwikipedia.org

Propanamide, 3-[(2-hydroxyethyl)amino]- as a Monomer in Polymer Synthesis

Propanamide, 3-[(2-hydroxyethyl)amino]- possesses the necessary functionality to act as a monomer in step-growth polymerization. The secondary amine and primary hydroxyl group can react with appropriate co-monomers, such as dicarboxylic acids or diisocyanates, to form polyamides or polyurethanes, respectively.

The synthesis of polymers from amino acid-derived monomers is a well-established field, valued for producing materials with a high degree of biocompatibility. nih.gov The structural similarity of Propanamide, 3-[(2-hydroxyethyl)amino]- to amino acids, with their characteristic amine and carboxylic acid groups (or in this case, hydroxyl and amide groups), suggests its potential in creating polymers for biomedical applications. nih.gov For instance, the synthesis of poly(ester amide)s (PEAs) often involves the reaction of monomers containing both hydroxyl and amine functionalities. nih.govupc.edu These polymers are noted for their tunable properties and biodegradability. upc.edu

Functionalization of Polymer Systems with Propanamide, 3-[(2-hydroxyethyl)amino]- Moieties

The functional groups of Propanamide, 3-[(2-hydroxyethyl)amino]- make it a suitable candidate for the post-polymerization modification of existing polymers. This process, known as polymer functionalization, can be used to impart desired properties, such as improved hydrophilicity or biocompatibility, to a base polymer.

The secondary amine and primary hydroxyl group are reactive sites that can be grafted onto polymer backbones containing complementary functional groups. For example, polymers with electrophilic groups like epoxides or acyl chlorides could be readily functionalized. The introduction of hydroxyl groups onto polymer surfaces has been shown to have a positive effect on cell adherence and growth. nih.gov Similarly, the incorporation of amino groups can enhance cell interaction and allow for the immobilization of biomolecules. msesupplies.com

Techniques such as aminolysis are commonly used to introduce primary or secondary amine groups onto polymer surfaces, thereby creating new binding sites. nih.gov The hydroxyl group also offers a versatile handle for further modifications through reactions like esterification or etherification, which can alter the mechanical properties and degradation behavior of the polymer. msesupplies.comnih.gov

Role as a Crosslinking Agent in Polymer Networks

The bifunctional nature of Propanamide, 3-[(2-hydroxyethyl)amino]- (containing both a secondary amine and a primary hydroxyl group) allows it to potentially act as a crosslinking agent in the formation of polymer networks. Crosslinking is a critical process for creating hydrogels and other materials with enhanced mechanical strength and stability.

In a polymer system with reactive side chains, such as those containing isocyanate or epoxy groups, Propanamide, 3-[(2-hydroxyethyl)amino]- could form bridges between polymer chains. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, a common reaction in the synthesis of polyurethane networks. mdpi.com The secondary amine can react with epoxy groups in a ring-opening addition reaction. researchgate.net

The length and chemical nature of the crosslinking agent can significantly influence the properties of the resulting polymer network, including its swelling behavior, surface roughness, and mechanical stiffness. nih.gov For example, in the synthesis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, various crosslinking agents are used to tailor the material's properties for specific applications. researchgate.net

Studies on the Microstructure and Properties of Resulting Polymers

The incorporation of Propanamide, 3-[(2-hydroxyethyl)amino]- moieties into a polymer is expected to significantly influence its microstructure and properties. The presence of both hydroxyl and amide groups would likely lead to polymers with a combination of desirable characteristics.

Hydrophilicity and Water Uptake: The hydroxyl and amide groups can form hydrogen bonds with water, which would increase the hydrophilicity of the resulting polymer. wikipedia.org This is a key property for materials intended for biomedical applications, such as hydrogels and coatings for medical devices. Polymers based on N-(2-hydroxyethyl)acrylamide (HEAA), a structurally similar monomer, are known for their excellent hydrophilicity. mdpi.com

Biocompatibility and Antifouling Properties: Polymers containing hydroxyl and amide groups often exhibit good biocompatibility. For instance, poly(N-(2-hydroxyethyl)acrylamide) (PHEAA) has been shown to resist protein adsorption and bacterial attachment, making it a promising material for antifouling coatings on biomedical devices. nih.govacs.org Copolymers of HEAA have also demonstrated improved biocompatibility compared to standard materials. nih.gov The presence of hydroxyl groups on polymer surfaces has been directly linked to enhanced cell adhesion and growth. nih.gov

Mechanical and Thermal Properties: The amide group is known to contribute to the structural rigidity and thermal stability of polymers due to the planar nature of the amide bond and strong intermolecular hydrogen bonding. wikipedia.orgnumberanalytics.com Polyamides, for example, are known for their high mechanical strength and chemical resistance. numberanalytics.com The introduction of Propanamide, 3-[(2-hydroxyethyl)amino]- as a monomer or functional group could therefore enhance these properties in the resulting polymer.

Development of Biocompatible Materials

The inherent properties suggested by the chemical structure of Propanamide, 3-[(2-hydroxyethyl)amino]- make it a promising candidate for the development of biocompatible materials, particularly in the context of biodegradable polymers.

Incorporation into Biodegradable Polymer Systems

The development of biodegradable polymers is a critical area of research in materials science, with applications ranging from drug delivery systems to tissue engineering scaffolds. The incorporation of functional groups that can be recognized and degraded by biological systems is a key strategy in the design of these materials.

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the robust mechanical properties of polyamides. upc.edu The synthesis of PEAs with pendant hydroxyl groups has been reported, demonstrating that the presence of such functional groups is compatible with the creation of biodegradable materials. nih.govresearchgate.net In fact, the introduction of hydroxyl groups can increase the hydrophilicity of polyesters, which in turn can modulate their degradation rates. nih.gov

Given that copolymers containing both amide and ester groups are known to be readily degraded, the incorporation of Propanamide, 3-[(2-hydroxyethyl)amino]- into a polyester (B1180765) backbone could yield a biodegradable poly(ester amide) with pendant hydroxyl and secondary amine groups. nih.gov These functional groups could then be used for the attachment of bioactive molecules or to further tune the material's properties. Research on biodegradable hydrogel scaffolds has shown that combining synthetic polymers like poly(2-hydroxyethyl methacrylate) with natural polymers and crosslinkers containing amino groups can lead to materials with superior properties for biomedical applications. nih.gov

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information regarding the specific applications of Propanamide, 3-[(2-hydroxyethyl)amino]- in the fields of advanced materials science for surface modification and biocompatibility, or in textile and dye chemistry.

The performed searches did not yield any research findings, patents, or technical data sheets detailing the use of this compound for the purposes outlined in the request. While basic chemical identifiers for "Propanamide, 3-[(2-hydroxyethyl)amino]-" are available, no documented evidence of its application in the specified areas could be located.

Therefore, this article cannot be generated as the necessary scientific foundation and research-backed content are absent from the public domain.

Environmental Aspects and Sustainable Chemistry of Propanamide, 3 2 Hydroxyethyl Amino

Design of Environmentally Benign Synthetic Processes

The pursuit of green and sustainable chemical production necessitates the development of synthetic routes that are efficient, minimize waste, and utilize less hazardous substances. While specific research on "green" synthesis pathways for Propanamide, 3-[(2-hydroxyethyl)amino]- is not extensively documented, general principles of organic synthesis can be applied to envision more environmentally benign processes.

One potential route involves the amidation of an appropriate ester with 3-amino-1-propanol, a reaction that could be optimized for greener conditions. A documented synthesis method for a related compound, N-(2-hydroxyethyl)piperazine, involves a reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst. google.com This type of catalytic approach, if adapted, could offer a more sustainable alternative to stoichiometric reagents.

Furthermore, the synthesis of the related N-(hydroxyalkyl)-β-alanines has been achieved through the addition reaction of amino alcohols with acrylates. researchgate.net The efficiency of this reaction is influenced by the nature of the acrylate (B77674) ester group. researchgate.net Future research could focus on optimizing these reactions using environmentally friendly solvents, lower energy inputs, and catalysts with high atom economy. The use of biocatalysts, such as enzymes, could also represent a significant advancement in the green synthesis of this and related compounds.

Table 7.1-1: Potential Green Synthesis Strategies for Propanamide, 3-[(2-hydroxyethyl)amino]-

StrategyDescriptionPotential Benefits
Catalytic Amidation Use of a catalyst to facilitate the reaction between a propanoic acid derivative and 3-amino-1-propanol.Higher efficiency, lower waste, potential for catalyst recycling.
Biocatalysis Employment of enzymes to catalyze the synthesis.High selectivity, mild reaction conditions, use of renewable resources.
Solvent Selection Utilizing green solvents such as water, supercritical fluids, or ionic liquids.Reduced environmental impact and potential for easier product separation.
Flow Chemistry Performing the synthesis in a continuous flow reactor.Improved safety, better process control, and potential for higher yields.

Investigation of Environmental Fate and Degradation Pathways

Atmospheric Chemistry and Reaction with Atmospheric Radicals

The atmospheric persistence of organic compounds is largely determined by their reaction with photochemically generated radicals, primarily the hydroxyl radical (OH). While no specific experimental data exists for the atmospheric degradation of Propanamide, 3-[(2-hydroxyethyl)amino]-, its structural features—specifically the presence of amine and hydroxyl groups—suggest it would be susceptible to atmospheric oxidation.

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradability of Propanamide, 3-[(2-hydroxyethyl)amino]- is a key factor in its environmental persistence. While direct studies on this specific compound are lacking, information on structurally similar molecules provides some insight. For instance, a related compound, β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-, has been shown to be inherently biodegradable. industrialchemicals.gov.au This suggests that the core structure of Propanamide, 3-[(2-hydroxyethyl)amino]- may also be susceptible to microbial degradation.

Aliphatic amides, in general, can be hydrolyzed by amidase enzymes produced by various microorganisms, such as those from the genus Pseudomonas, to their corresponding carboxylic acids and ammonia (B1221849). uniprot.orgacs.org The resulting 3-(2-hydroxyethylamino)propanoic acid and ammonia could then be further utilized by microorganisms as carbon and nitrogen sources.

The rate and extent of biodegradation in aquatic and terrestrial environments would depend on various factors, including the microbial populations present, temperature, pH, and the availability of other nutrients. Studies on the biodegradation of other amides have shown that the soil is often the primary environmental sink for these compounds. nih.gov

Table 7.2.2-1: Predicted Environmental Degradation Pathways

PathwayEnvironmentDescription
Atmospheric Oxidation AtmosphereReaction with hydroxyl (OH) radicals leading to fragmentation and formation of smaller, more oxidized compounds.
Biodegradation Aquatic & TerrestrialMicrobial breakdown, likely initiated by amidase enzymes, leading to the formation of simpler organic acids and ammonia.

Role in Green Solvents and Reaction Media

The development of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and toxic organic solvents. Propanamide, 3-[(2-hydroxyethyl)amino]-, with its polar functional groups (amide, hydroxyl, and amine), possesses properties that could make it a candidate for a green solvent or a component of a deep eutectic solvent (DES).

Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a significantly lower melting point than the individual components. The structural features of Propanamide, 3-[(2-hydroxyethyl)amino]- make it a potential hydrogen bond donor. These solvents are often biodegradable, have low volatility, and can be synthesized from readily available, non-toxic starting materials.

While there is no current research specifically investigating Propanamide, 3-[(2-hydroxyethyl)amino]- as a green solvent, its physical properties warrant exploration in this area. Its potential to dissolve a range of polar and nonpolar compounds could make it a versatile and environmentally friendlier alternative to conventional solvents in various chemical processes.

Advanced Analytical Methodologies for Propanamide, 3 2 Hydroxyethyl Amino and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a polar compound like Propanamide, 3-[(2-hydroxyethyl)amino]-, which contains both amide and secondary amine functional groups, specific chromatographic approaches are required for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds. Developing a robust HPLC method for Propanamide, 3-[(2-hydroxyethyl)amino]- involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities and related substances.

Given the compound's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable approach. HILIC columns, such as those with amide stationary phases, are effective for retaining and separating very polar compounds that show little to no retention on traditional reversed-phase (RP) columns. koreascience.kr Alternatively, reversed-phase HPLC can be employed, often requiring derivatization of the amine group to enhance retention and improve peak shape. acs.org Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to attach a hydrophobic tag, enabling separation on C18 columns. acs.org

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate). koreascience.kr Gradient elution, where the mobile phase composition is changed over time, is commonly used to ensure the elution of all components with good resolution. Detection can be achieved using a UV detector if the molecule possesses a chromophore or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 1: Illustrative HPLC Method Parameters

Parameter Stationary Phase Mobile Phase Detection Application

| HILIC | Amide, Silica | A: Acetonitrile B: Ammonium Formate Buffer | ELSD, CAD, MS | Analysis of polar compounds without derivatization. | | RP-HPLC | C18, C8 | A: Water/Buffer B: Acetonitrile/Methanol | UV (post-derivatization), MS | Analysis of less polar derivatives or with ion-pairing agents. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net Propanamide, 3-[(2-hydroxyethyl)amino]-, is not inherently suitable for direct GC analysis due to its high polarity and low volatility, stemming from the hydroxyl and amine groups that lead to strong intermolecular hydrogen bonding. thermofisher.com

To make the compound amenable to GC analysis, a derivatization step is essential. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. thermofisher.com A common method is silylation, where active hydrogens in the -OH and -NH groups are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov The resulting TMS-derivatives are significantly more volatile and produce sharper chromatographic peaks. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms, HP-1). The choice of column depends on the polarity of the derivatives. Detection is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov For the analysis of Propanamide, 3-[(2-hydroxyethyl)amino]-, UPLC can offer a high-throughput alternative for quality control and research.

UPLC methods, particularly those using HILIC or amide stationary phases, can separate polar compounds like amino acids and their derivatives in a fraction of the time required by HPLC. koreascience.krnih.govspringernature.com For instance, methods have been developed for amino acid analysis with run times as short as three minutes. nih.gov The enhanced resolving power of UPLC ensures accurate and precise results, even in complex matrices. A UPLC system coupled with a photodiode array (PDA) detector or a mass spectrometer can provide both rapid quantification and identity confirmation.

Table 2: Comparison of Chromatographic Techniques

Feature HPLC GC UPLC
Analyte Type Non-volatile, polar Volatile, thermally stable Non-volatile, polar
Derivatization Optional (for detection/retention) Often necessary for polar compounds Optional (for detection/retention)
Analysis Speed Moderate Moderate to Fast Very Fast nih.gov
Resolution Good Very High Excellent
Typical Use Routine analysis, purification Volatile impurities, derivatized analytes High-throughput screening, complex mixtures nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Coupling liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool for confirming the identity and assessing the purity of Propanamide, 3-[(2-hydroxyethyl)amino]-. After the compound is separated by the LC system, it enters the mass spectrometer, which serves as a highly specific and sensitive detector.

The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z). For Propanamide, 3-[(2-hydroxyethyl)amino]-, this would confirm its molecular weight of approximately 132.16 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze its product ions. This fragmentation pattern acts as a chemical fingerprint, providing unambiguous structural confirmation. LC-MS is also invaluable for identifying and characterizing impurities and degradation products, even at very low levels. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and trusted method renowned for its high resolution, sensitivity, and selectivity, making it ideal for trace-level analysis. sci-hub.se For Propanamide, 3-[(2-hydroxyethyl)amino]-, analysis by GC-MS would first require the derivatization step described for GC to ensure volatility.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. sci-hub.se GC-MS can be operated in different modes to enhance sensitivity. For example, in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, significantly reducing background noise and allowing for the detection of trace quantities, often at the parts-per-billion (ppb) level. chromatographyonline.com This makes GC-MS an excellent technique for detecting trace impurities or for environmental monitoring applications. sci-hub.se

Advanced Data Analysis and Chemometrics in Characterization

The complexity of chemical data generated by modern analytical instruments necessitates the use of advanced statistical and computational methods for comprehensive analysis. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in the characterization of "Propanamide, 3-[(2-hydroxyethyl)amino]-" and its derivatives. These techniques allow for the elucidation of underlying patterns and relationships within large datasets, providing insights that are not apparent from univariate analysis.

Principal Component Analysis (PCA) for Sample Discrimination

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most significant variance. mdpi.com In the context of "Propanamide, 3-[(2-hydroxyethyl)amino]-", PCA can be applied to analytical data, such as that from chromatography or spectroscopy, to discriminate between samples from different sources, synthesis batches, or degradation studies.

The fundamental principle of PCA involves the transformation of a large set of correlated variables into a smaller, uncorrelated set of new variables known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the original data, and each succeeding component accounts for as much of the remaining variance as possible. researchgate.net By plotting the scores of the first few PCs, which represent the projection of each sample onto the new components, it is often possible to observe clustering or separation of sample groups. researchgate.net

Detailed Research Findings:

In a hypothetical study, samples of "Propanamide, 3-[(2-hydroxyethyl)amino]-" were synthesized under varying conditions (e.g., different temperatures, catalysts, and reaction times) and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The resulting chromatograms, containing retention time and spectral information, constitute a high-dimensional dataset. PCA can be employed to discriminate between these synthesis batches based on subtle variations in the impurity profile.

The data matrix for PCA would consist of samples (rows) and variables (columns), where the variables could be the peak areas of identified and unidentified impurities at specific retention times. The analysis might reveal that samples produced at higher temperatures cluster separately from those produced at lower temperatures, indicating the formation of specific thermal degradation products. The loadings plot, which shows the contribution of each original variable to the principal components, would then help identify the specific impurities that are most influential in this discrimination. eurachem.org

For instance, PC1 might be heavily influenced by the concentration of a specific degradation product, while PC2 might be related to the presence of unreacted starting materials. This allows researchers to quickly identify critical process parameters that affect the purity and consistency of the final product.

Interactive Data Table: PCA Scores for "Propanamide, 3-[(2-hydroxyethyl)amino]-" Synthesis Batches

The following table represents hypothetical PCA scores for different synthesis batches of "Propanamide, 3-[(2-hydroxyethyl)amino]-". The data illustrates how PCA can differentiate between batches based on their analytical profiles.

Synthesis BatchPrincipal Component 1 (PC1)Principal Component 2 (PC2)Batch Group
Batch A-12.51.2Low Temp
Batch A-22.81.5Low Temp
Batch A-32.61.3Low Temp
Batch B-1-1.80.9High Temp
Batch B-2-2.11.1High Temp
Batch B-3-2.00.8High Temp
Batch C-10.2-2.5Alt. Catalyst
Batch C-20.4-2.7Alt. Catalyst
Batch C-30.1-2.4Alt. Catalyst

Multivariate Statistical Analysis for Complex Mixture Characterization

Beyond sample discrimination, multivariate statistical analysis encompasses a range of techniques for the detailed characterization of complex mixtures containing "Propanamide, 3-[(2-hydroxyethyl)amino]-" and its derivatives. eurachem.org These methods are particularly useful when analyzing reaction mixtures, environmental samples, or biological matrices where the target compound coexists with numerous other components.

Multivariate calibration methods, such as Partial Least Squares (PLS) regression, are supervised techniques that can be used to build predictive models. mdpi.com For example, a PLS model can be developed to predict the concentration of "Propanamide, 3-[(2-hydroxyethyl)amino]-" in a complex matrix based on its spectroscopic (e.g., NIR, Raman) or chromatographic profile, even in the presence of interfering species. researchgate.net

Detailed Research Findings:

When applied to data from a liquid chromatography-mass spectrometry (LC-MS) analysis of the formulation, MCR-ALS can deconvolve the data into the pure elution profiles and mass spectra of each constituent, including "Propanamide, 3-[(2-hydroxyethyl)amino]-", its potential degradation products, and the excipients. nih.gov This allows for the semi-quantitative analysis of each component without the need for complete chromatographic separation.

The following data table illustrates the kind of output that can be obtained from a multivariate analysis of a complex mixture, showing the relative concentrations of "Propanamide, 3-[(2-hydroxyethyl)amino]-" and related substances under different stress conditions.

Interactive Data Table: Multivariate Analysis of "Propanamide, 3-[(2-hydroxyethyl)amino]-" in a Stressed Formulation

This table presents hypothetical data from a multivariate analysis of a formulation containing "Propanamide, 3-[(2-hydroxyethyl)amino]-" subjected to various stress conditions. The data shows the resolved relative concentrations of the parent compound and its derivatives.

Stress ConditionRelative Conc. of Propanamide, 3-[(2-hydroxyethyl)amino]-Relative Conc. of Derivative XRelative Conc. of Derivative Y
Control (No Stress)99.5%0.3%0.2%
Heat (60°C, 1 week)92.1%5.8%2.1%
Acidic (pH 3, 24h)95.7%2.5%1.8%
Basic (pH 11, 24h)88.4%8.9%2.7%
Oxidative (H₂O₂, 24h)90.2%7.3%2.5%

Intellectual Property and Patent Landscape Analysis for Propanamide, 3 2 Hydroxyethyl Amino

Analysis of Patents Related to Synthesis and Manufacturing Processes

A comprehensive search of patent databases for patents specifically claiming the synthesis and manufacturing of Propanamide, 3-[(2-hydroxyethyl)amino]- did not yield direct results. This suggests that the primary synthesis routes may be considered established chemical knowledge and therefore part of the public domain, or that they are protected as trade secrets by manufacturers.

The likely synthesis of this compound involves a Michael addition reaction, where ethanolamine (B43304) is added to acrylamide (B121943). While patents for similar reactions exist, such as the Michael addition of vinylamines to acrylamide for use as dry strength additives in papermaking, none specifically name Propanamide, 3-[(2-hydroxyethyl)amino]- as the resulting product.

Examination of Patents Covering Derivatives and Functionalized Compounds

Similarly, a thorough review of the patent landscape for derivatives and functionalized compounds of Propanamide, 3-[(2-hydroxyethyl)amino]- returned limited specific information. The potential for this compound to act as a monomer or a building block in the synthesis of more complex molecules is chemically evident due to its reactive hydroxyl and amide functional groups. However, patents explicitly claiming derivatives formed from this specific propanamide are not prevalent.

Research into related compounds, such as N-hydroxyethyl acrylamide, shows extensive patenting activity for its use in various applications, including as a functional initiator for enzymatic ring-opening polymerization to create nanoparticles. This indicates a potential area for future patenting of derivatives of Propanamide, 3-[(2-hydroxyethyl)amino]-, but as of now, the field appears underexplored in the public patent record.

Overview of Patented Applications in Materials Science and Organic Synthesis

Despite the lack of patents for the compound itself, its structural motifs suggest potential applications that are subjects of extensive patenting. The presence of a hydrophilic hydroxyethyl (B10761427) group and a reactive amide group makes it a candidate for use in the development of hydrophilic polymers, crosslinking agents, and as a component in various formulations.

While no patents were found that specifically list Propanamide, 3-[(2-hydroxyethyl)amino]- as a component, related chemistries are well-patented. For instance, various N-substituted acrylamides are patented for their use in materials such as hydrogels, coatings, and adhesives. The general field of using amino-alcohol derivatives in organic synthesis and materials science is broad, but direct patent claims for applications of Propanamide, 3-[(2-hydroxyethyl)amino]- are absent from the available literature.

The registration of this compound under the European Chemicals Agency (ECHA) in 2013 indicates its use as an intermediate in industrial processes within Europe, though the specific end-products are not detailed in the public registration data. crad.com.tr

Q & A

Q. How to design a structure-activity relationship (SAR) study for optimizing the hydroxyethyl group in propanamide derivatives?

  • Methodology :
  • Library synthesis : Prepare analogs with varying substituents (e.g., ethyl, propyl, or branched hydroxyalkyl groups).
  • Bioactivity screening : Test against target enzymes (IC₅₀ determination) and compare with parent compound.
  • Multivariate analysis : Use PCA or PLS regression to correlate structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.